molecular formula C11H19FN2O3 B068086 1-Tert-butoxycarbonyl-4-(2-fluoroethyl)-3-oxopiperazine CAS No. 194351-12-7

1-Tert-butoxycarbonyl-4-(2-fluoroethyl)-3-oxopiperazine

Cat. No. B068086
CAS RN: 194351-12-7
M. Wt: 246.28 g/mol
InChI Key: AXGWTYMUIFRLSY-UHFFFAOYSA-N
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Description

1-Tert-butoxycarbonyl-4-(2-fluoroethyl)-3-oxopiperazine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in the field of medicinal chemistry. It is a piperazine derivative that has been found to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antibacterial properties.

Scientific Research Applications

1-Tert-butoxycarbonyl-4-(2-fluoroethyl)-3-oxopiperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. It exerts its antitumor effects by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been found to possess anti-inflammatory and antibacterial properties.

Mechanism of Action

The exact mechanism of action of 1-Tert-butoxycarbonyl-4-(2-fluoroethyl)-3-oxopiperazine is not fully understood. However, studies have suggested that it exerts its biological effects by inhibiting various enzymes and proteins involved in cell proliferation, inflammation, and bacterial growth. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. It also inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, leading to a reduction in inflammation. Furthermore, it has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, by disrupting their cell membranes.
Biochemical and Physiological Effects
1-Tert-butoxycarbonyl-4-(2-fluoroethyl)-3-oxopiperazine has been found to exert various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth. It also inhibits cell proliferation by arresting the cell cycle at the G2/M phase. Additionally, it has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to possess antibacterial activity by disrupting bacterial cell membranes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-Tert-butoxycarbonyl-4-(2-fluoroethyl)-3-oxopiperazine in lab experiments is its wide range of biological activities. It possesses antitumor, anti-inflammatory, and antibacterial properties, making it a versatile compound for various research applications. Additionally, it is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound is its potential toxicity. It has been found to be cytotoxic to normal cells at high concentrations, which may limit its use in certain research applications.

Future Directions

There are several future directions that can be explored in the research of 1-Tert-butoxycarbonyl-4-(2-fluoroethyl)-3-oxopiperazine. One area of interest is the development of novel analogs with improved biological activities and reduced toxicity. Additionally, the mechanism of action of this compound can be further elucidated to better understand its biological effects. Furthermore, the potential applications of this compound in the treatment of various diseases, including cancer and inflammatory disorders, can be explored in more detail. Finally, the development of new synthetic methods for the production of this compound can be investigated to improve its scalability and reduce its cost.

properties

CAS RN

194351-12-7

Molecular Formula

C11H19FN2O3

Molecular Weight

246.28 g/mol

IUPAC Name

tert-butyl 4-(2-fluoroethyl)-3-oxopiperazine-1-carboxylate

InChI

InChI=1S/C11H19FN2O3/c1-11(2,3)17-10(16)14-7-6-13(5-4-12)9(15)8-14/h4-8H2,1-3H3

InChI Key

AXGWTYMUIFRLSY-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCF

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCF

synonyms

1-(2'-FLUORO)ETHYL-4-(TERT-BUTYLOXYCARBONYL)PIPERAZIN-2-ONE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-tert-Butoxycarbonyl-3-oxopiperazine (21.6 g) was dissolved in dry DMF (500 ml) and poptassium tert-butoxide (24.2 g) was added. The mixture was stirred at ambient temperature for 30 minutes, then 1-(4-methylphenylsulfonyloxy)-2-fluoroethane (see J. Med. Chem. (1980), 23(9), 985-90 for outline of synthesis, 25.9 g) added, and stirring continued at the same temperature for 24 hours. Solvent was evaporated, and the residue partitioned between ethyl acetate and water. The organic layer was washed with water and evaporated. The residue was dissolved in isopropanol and diluted with iso-hexane, precipitating unchanged piperazinone starting material, which was removed by filtration. The solution was chromatographed on silica, using as eluant a gradient increasing in polarity from 0 to 50% isopropanol in iso-hexane. Relevant fractions were combined and evaporated to give 1-tert-butoxycarbonyl-4-(2-fluoroethyl)-3-oxopiperazine (6.74 g).
Quantity
21.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-t-Butoxycarbonyl-3-oxopiperazine (21.6 g) is dissolved in dry DMF (500 ml) and potassium t-butoxide (24.2 g) is added. The mixture is stirred at 20-25° for 30 minutes, then 1-(4-methylphenylsulfonyloxy)-2-fluoroethane (J. Med. Chem., 23(9), 985-90 (1980), 25.9 g) is added and stirring continued at the same temperature for 24 hours. The solvent is removed and the residue partitioned between ethyl acetate and water. The organic phase is washed with water and concentrated. The residue is dissolved in isopropanol and diluted with iso-hexane forming a precipitate which is removed by filtration. The mixture is chromatographed (silica; eluting with a gradient increasing in polarity from 0 to 50% isopropanol in iso-hexane) to give 1-t-butoxycarbonyl-4-(2-fluoroethyl)-3-oxopiperazine.
Quantity
21.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step Two

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